Broad‑Target Selectivity Profile: Inactivity Across 10 Distinct PubChem BioAssays
In PubChem BioAssay records (AID 1159607 through AID 2060911), compound CID 42109392 was tested in 10 distinct high‑throughput screening assays and scored “Inactive” in all of them [1]. Targets included the FANCM–RMI interaction, AMPAR‑stargazin complexes, FBW7 E3 ligase, GIRK2 potassium channels, MITF transcription factor, TEAD‑YAP interaction, SSB‑PriA antibacterial target, GPR151, and M. tuberculosis phosphatase PstP [1]. This broad inactivity profile provides a measurable selectivity baseline that is absent for most close analogs, which either have not been tested in these assays or show activity in some [1].
| Evidence Dimension | Number of PubChem BioAssays scored “Inactive” (selectivity counter‑screen) |
|---|---|
| Target Compound Data | 10 out of 10 assays Inactive |
| Comparator Or Baseline | Closest analogs (e.g., 3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine; 3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine) have 0–2 PubChem BioAssay records, none showing a similarly clean inactivity profile |
| Quantified Difference | 10 vs. ≤2 assays (≥5‑fold greater breadth of documented inactivity) |
| Conditions | PubChem BioAssay database, HTS formats (AlphaScreen, luminescence, fluorescence) |
Why This Matters
A documented multi‑target inactivity profile reduces the risk of unexpected off‑target effects in cell‑based or in‑vivo experiments, making this compound a cleaner tool for target‑validation studies compared with untested or promiscuous analogs.
- [1] PubChem BioAssay Summary for CID 42109392, National Center for Biotechnology Information, https://pubchem.ncbi.nlm.nih.gov/rest/pug/compound/cid/42109392/assaysummary/JSON (accessed 2026-05-08). View Source
